molecular formula C7H5BrO3 B155236 4-Bromo-2-hydroxybenzoic Acid CAS No. 1666-28-0

4-Bromo-2-hydroxybenzoic Acid

Cat. No.: B155236
CAS No.: 1666-28-0
M. Wt: 217.02 g/mol
InChI Key: FYAKLZKQJDBBKW-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzoic acid, also known as 4-bromosalicylic acid, is an organic compound with the molecular formula C7H5BrO3. It is a derivative of salicylic acid, where a bromine atom is substituted at the fourth position of the benzene ring. This compound is a solid at room temperature and is known for its stability under normal conditions .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-hydroxybenzoic Acid plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable at normal temperature but decomposes into phenol and carbon dioxide after rapid heating

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzoic acid can be synthesized through several methods. One common method involves the bromination of salicylic acid. The reaction typically uses bromine in the presence of a solvent like acetic acid. The reaction mixture is maintained at a controlled temperature to ensure the selective bromination at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of bromine and copper (II) bromide as catalysts. The reaction is carried out in a solvent such as acetonitrile under nitrogen atmosphere. The reaction mixture is cooled to 0°C, and the precursor is added portion-wise. The organic extracts are then washed, dried, and concentrated to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-Bromo-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloro-2-hydroxybenzoic acid
  • 4-Fluoro-2-hydroxybenzoic acid
  • 4-Iodo-2-hydroxybenzoic acid

Comparison: 4-Bromo-2-hydroxybenzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and stability compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives might not be as effective .

Properties

IUPAC Name

4-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAKLZKQJDBBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296399
Record name 4-Bromo-2-hydroxybenzoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-28-0
Record name 1666-28-0
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Record name 4-Bromo-2-hydroxybenzoic Acid
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Record name 4-Bromo-2-hydroxybenzoic acid
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Synthesis routes and methods I

Procedure details

In water (22.5 ml) and a 47% aqueous solution of hydrobromic acid (22.5 ml), 4-amino-2-hydroxybenzoic acid (5.04 g) was dissolved. While the resulting solution mixture was maintained at 5° C. or lower, an aqueous solution (water: 15.0 ml) of sodium nitrite (2.26 g) was added dropwise thereto, followed by stirring for 30 minutes under ice cooling. The reaction mixture was added, in portions, to a solution of cuprous bromide (5.63 g) dissolved in a 47% aqueous solution of hydrobromic acid (15 ml) under ice cooling. The resulting mixture was stirred at room temperature for 150 minutes. Ethyl acetate was added to the reaction mixture for extraction. The organic layer so obtained was washed with water and then dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane˜10% methanol—dichloromethane), whereby 4-bromo-2-hydroxybenzoic acid (5.51 g) was obtained as a crudely purified product.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
5.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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5.04 g
Type
reactant
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22.5 mL
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reactant
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22.5 mL
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[Compound]
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aqueous solution
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15 mL
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aqueous solution
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Synthesis routes and methods II

Procedure details

4-Aminosalicylic acid (15.0 g, 98 mmol) and hydrobromic acid (47%, 100 ml) were mixed with water (100 ml). A solution of sodium nitrite (6.8 g, 98 mmol) in water (50 ml) was added dropwise to the mixture at 0° C., and the mixture was stirred at the same temperature for 30 minutes. A mixture of cuprous bromide (16.9 g, 117 mmol) and hydrobromic acid (47%, 45 ml) was added dropwise to the mixture at 0° C., and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was combined with ethyl acetate and extracted. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the titled compound (15.5 g, 73%) as a gray solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50° C., a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) was added and stirred 30 minutes at 100° C. The reaction was allowed to cool to RT and diluted with water. The aqueous layer was extracted with ethyl acetate, washed with water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure to give the 4-bromo-2-hydroxy-benzoic acid. Yield: 100%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
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reactant
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1.5 mL
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solvent
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0.78 mL
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7.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 4-Bromo-2-hydroxybenzoic Acid and how does it impact its interactions?

A1: this compound crystallizes with a dihedral angle of 4.8° between the aromatic ring and the carboxylic acid group []. This conformation allows for an intramolecular O—H⋯O hydrogen bond, forming an S(6) ring motif. Furthermore, the carboxylic acid groups engage in inversion dimerization through pairs of O—H⋯O hydrogen bonds, generating R22(8) loops within the crystal lattice. Interestingly, short Br⋯Br contacts (3.4442 Å) exist between molecules of adjacent dimers, contributing to the overall one-dimensional architecture of the crystal structure [].

Q2: What are the potential applications of this compound derivatives in medicinal chemistry?

A2: this compound serves as a versatile starting material for synthesizing various biologically active compounds. Researchers have successfully synthesized pyrrole and pyrrolidine derivatives by reacting this compound hydrazide with aromatic aldehydes, followed by cyclocondensation with maleic or succinic anhydride []. These newly synthesized compounds exhibited promising antibacterial and antifungal activities in vitro [], highlighting their potential for developing novel therapeutic agents.

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